4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde
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Overview
Description
4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzaldehyde group attached to the imidazole ring, which is further substituted with a propyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde typically involves the N-arylation of imidazole. One common method includes the use of hexadecyltrimethylammonium bromide as a catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The propyl group may influence the compound’s hydrophobic interactions and overall stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 4-(1H-Benzimidazol-2-yl)benzaldehyde
- 4-(2-Cyanoethylmethylamino)benzaldehyde
Uniqueness
4-(2-Propyl-1h-imidazol-1-yl)benzaldehyde is unique due to the presence of the propyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack this substituent or have different functional groups .
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(2-propylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-2-3-13-14-8-9-15(13)12-6-4-11(10-16)5-7-12/h4-10H,2-3H2,1H3 |
InChI Key |
ZKFYXFWNVPBUGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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